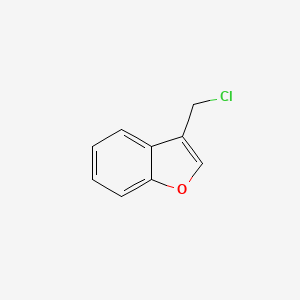

![molecular formula C17H18O2 B1610636 4'-tert-Butyl-[1,1'-Biphenyl]-3-carbonsäure CAS No. 81770-19-6](/img/structure/B1610636.png)

4'-tert-Butyl-[1,1'-Biphenyl]-3-carbonsäure

Übersicht

Beschreibung

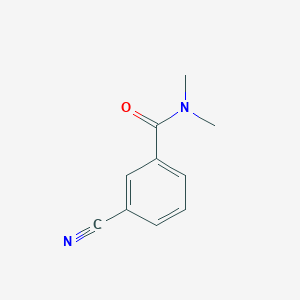

“4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C18H20O2 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has a tert-butyl group attached to one of the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .

Molecular Structure Analysis

The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be analyzed based on its molecular formula C18H20O2 . The compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings .

Chemical Reactions Analysis

While specific chemical reactions involving “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not available in the retrieved data, similar compounds such as 4,4’-di-tert-butylbiphenyl have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be inferred from its structure and the properties of similar compounds. For instance, 4,4’-di-tert-butylbiphenyl, a related compound, has a molecular weight of 266.4204 g/mol and a fusion temperature of 392 K .

Wissenschaftliche Forschungsanwendungen

Elektronenakzeptor in der organischen Synthese

Diese Verbindung wird zur Herstellung von 1,2-Di(lithiomethyl)benzol verwendet und es wurde festgestellt, dass sie Elektronen von Li-Metall aufnimmt, um ein Radikalanion zu bilden. Dieses Anion ist sehr effektiv bei der Umwandlung von Alkylhalogeniden in Alkyllithiumverbindungen, die wichtige Zwischenprodukte in der organischen Synthese sind .

Kosmetikindustrie

Ein Derivat dieser Verbindung wird bei der Herstellung von Avobenzon, einem UVA-Blocker, verwendet und spielt daher eine wichtige Rolle in Sonnenschutzmitteln und anderen kosmetischen Produkten .

PVC-Wärme-Stabilisatoren

Die Metallsalze dieser Säure werden als Wärmestabilisatoren für PVC (Polyvinylchlorid) verwendet, was dazu beiträgt, den Abbau bei hohen Temperaturen zu verhindern .

Kühlflüssigkeiten

Sie dient als Frostschutzmittel und Korrosionsschutzmittel in Kühlflüssigkeiten und sorgt so für die Langlebigkeit und Effizienz von Kühlsystemen .

Schmierstoffe und Beschichtungen

Diese Verbindung findet aufgrund ihrer chemischen Eigenschaften, die die Produktleistung verbessern, Anwendungen in der Schmierstoff-, Schleifmittel-, Farben- und Beschichtungsindustrie .

Sirtuin-Hemmung in Hefe

Sie wurde als ein potenter Inhibitor der Hefesirtuin (Sir2p) identifiziert, was Auswirkungen auf die Forschung zu Alterung und Stoffwechselregulation hat .

Safety and Hazards

Safety data for “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is not available in the retrieved data. However, general safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

It’s structurally related compound, 4-tert-butylbenzoic acid, has been reported to act as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a significant role in aging, inflammation, and a host of diseases.

Mode of Action

For instance, the structurally related compound, 4-tert-Butylbenzoic acid, inhibits the activity of yeast sirtuin (Sir2p), which could lead to changes in cellular metabolism and longevity .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that this compound may influence pathways related to cellular metabolism and aging, given its potential interaction with sirtuins .

Result of Action

Based on the potential inhibition of sirtuins, it can be inferred that this compound may have effects on cellular metabolism and aging .

Biochemische Analyse

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . It is also known to be an endocrine-disrupting chemical (EDC) present in honey .

Molecular Mechanism

It is known that benzoic acid derivatives can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, 3-(4-tert-butylphenyl)benzoic acid has been shown to adversely affect the reproductive system in male rats following oral gavage dose of ≥ 25 mg/kg bw/d .

Metabolic Pathways

3-(4-tert-butylphenyl)benzoic acid is involved in various metabolic pathways. It is metabolized to benzoic acids such as p-tert-butylbenzoic acid . This metabolite can form Coenzyme A (CoA) conjugates .

Transport and Distribution

It is known that benzoic acid derivatives can interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-tert-butylphenyl)benzoic acid is not well known. It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCURRVOSGMKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510398 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81770-19-6 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea](/img/structure/B1610560.png)

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)